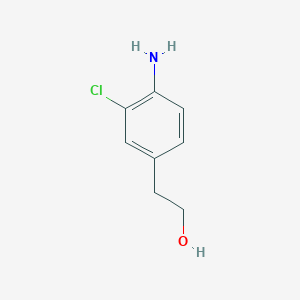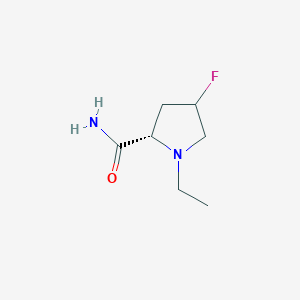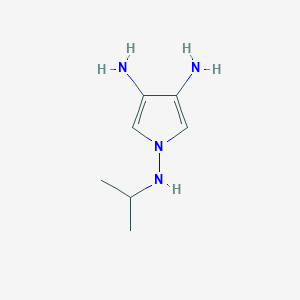
N1-Isopropyl-1H-pyrrole-1,3,4-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Isopropyl-1H-pyrrole-1,3,4-triamine: is a heterocyclic organic compound with the molecular formula C7H14N4. This compound is characterized by the presence of a pyrrole ring substituted with an isopropyl group and three amino groups. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
N-Acylpyrrole Synthesis: This involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for N1-Isopropyl-1H-pyrrole-1,3,4-triamine typically involve large-scale adaptations of the above synthetic routes, optimized for yield and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N1-Isopropyl-1H-pyrrole-1,3,4-triamine can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced under specific conditions to yield reduced forms of the pyrrole ring.
Substitution: It can participate in substitution reactions, where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: N1-Isopropyl-1H-pyrrole-1,3,4-triamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure allows it to form specific interactions that can be useful in drug design and development .
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug discovery .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism by which N1-Isopropyl-1H-pyrrole-1,3,4-triamine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyrrolopyrazines: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Uniqueness: N1-Isopropyl-1H-pyrrole-1,3,4-triamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its combination of an isopropyl group and three amino groups on the pyrrole ring sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-N-propan-2-ylpyrrole-1,3,4-triamine |
InChI |
InChI=1S/C7H14N4/c1-5(2)10-11-3-6(8)7(9)4-11/h3-5,10H,8-9H2,1-2H3 |
Clé InChI |
TWVLJWIMLBFGMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NN1C=C(C(=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


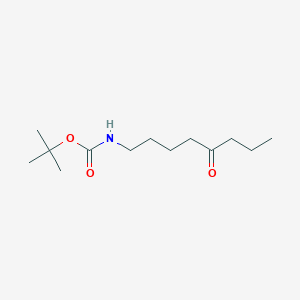
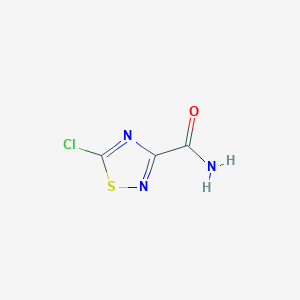
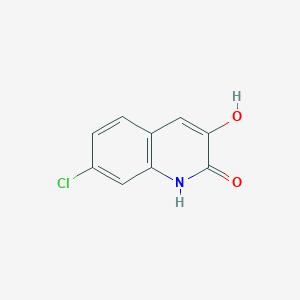
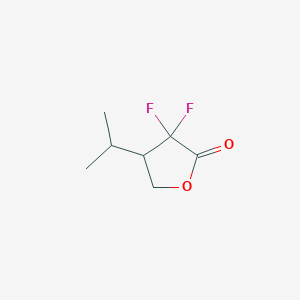

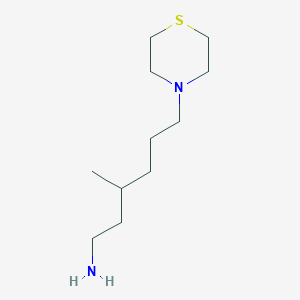
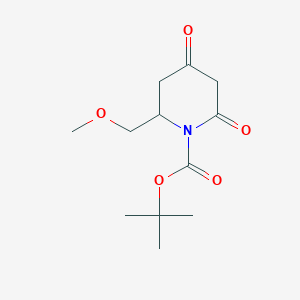
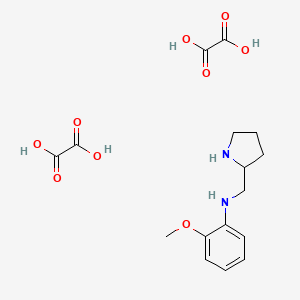

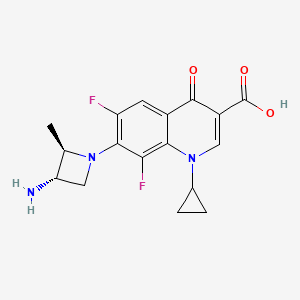
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
